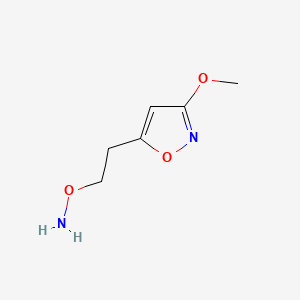
O-(2-(3-Methoxyisoxazol-5-YL)ethyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[2-(3-methoxy-1,2-oxazol-5-yl)ethyl]hydroxylamine is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a methoxy group at the 3-position of the oxazole ring and a hydroxylamine group attached to an ethyl chain at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(3-methoxy-1,2-oxazol-5-yl)ethyl]hydroxylamine typically involves the cycloaddition reaction of nitrile oxides with olefins or other suitable substrates. One common method is the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins, leading to the formation of 5-substituted amino-isoxazole derivatives . The reaction conditions often involve the use of metal catalysts such as copper(I) or ruthenium(II), although metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of O-[2-(3-methoxy-1,2-oxazol-5-yl)ethyl]hydroxylamine may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
O-[2-(3-methoxy-1,2-oxazol-5-yl)ethyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O-[2-(3-methoxy-1,2-oxazol-5-yl)ethyl]hydroxylamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of O-[2-(3-methoxy-1,2-oxazol-5-yl)ethyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-methoxy-1,2-oxazol-5-yl)methanamine: A derivative of isoxazole with similar structural features.
5-substituted amino-isoxazole: Another isoxazole derivative with comparable biological activities.
Uniqueness
O-[2-(3-methoxy-1,2-oxazol-5-yl)ethyl]hydroxylamine is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity. The presence of the methoxy group and hydroxylamine moiety enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Propiedades
Fórmula molecular |
C6H10N2O3 |
|---|---|
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
O-[2-(3-methoxy-1,2-oxazol-5-yl)ethyl]hydroxylamine |
InChI |
InChI=1S/C6H10N2O3/c1-9-6-4-5(11-8-6)2-3-10-7/h4H,2-3,7H2,1H3 |
Clave InChI |
BAKGKSQPRNCECH-UHFFFAOYSA-N |
SMILES canónico |
COC1=NOC(=C1)CCON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


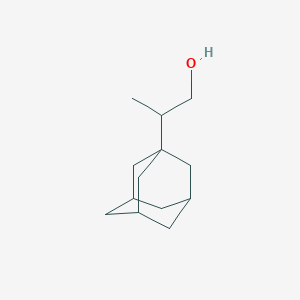

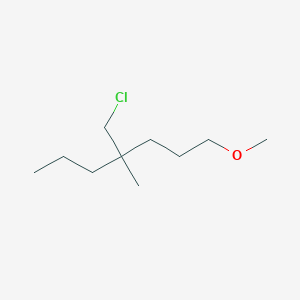
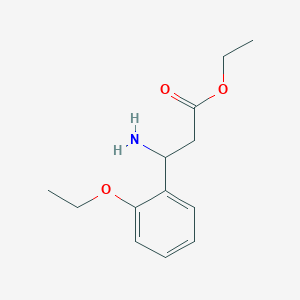




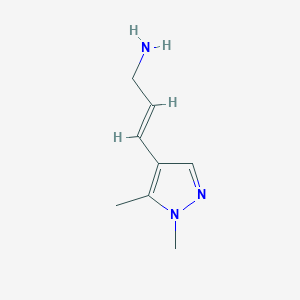
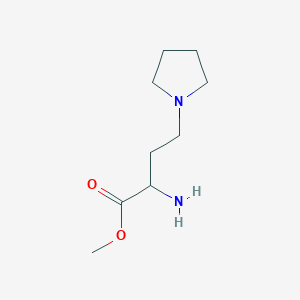
![2,3-Dihydrospiro[isoindole-1,4'-oxane]](/img/structure/B13570862.png)
![Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13570863.png)
![Ethyl 2-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13570869.png)

